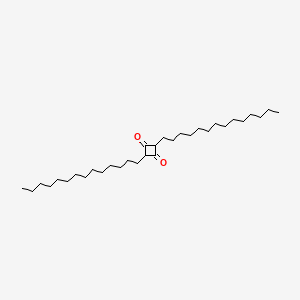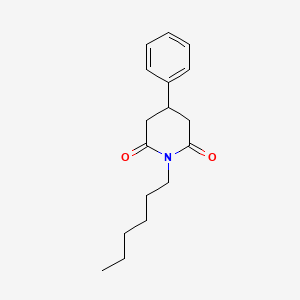![molecular formula C15H10N4O4S B14632417 Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- CAS No. 53295-69-5](/img/structure/B14632417.png)
Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- is a complex organic compound that features a diazene group linked to a 2,4-dinitrophenyl and a 3-methylbenzo[b]thien-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound to introduce the nitro groups, followed by diazotization to form the diazene linkage. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and diazotization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thienyl rings.
Common Reagents and Conditions
Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the diazene linkage can undergo cleavage under certain conditions, releasing reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
Benzo[b]thiophene derivatives: These compounds share the thienyl ring structure and are studied for their diverse chemical and biological properties.
Uniqueness
Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and thienyl groups allows for versatile modifications and the exploration of new chemical and biological activities.
This detailed article provides a comprehensive overview of Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
53295-69-5 |
|---|---|
Formule moléculaire |
C15H10N4O4S |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl)-(3-methyl-1-benzothiophen-2-yl)diazene |
InChI |
InChI=1S/C15H10N4O4S/c1-9-11-4-2-3-5-14(11)24-15(9)17-16-12-7-6-10(18(20)21)8-13(12)19(22)23/h2-8H,1H3 |
Clé InChI |
HYWDVCPTXNCKAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C12)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
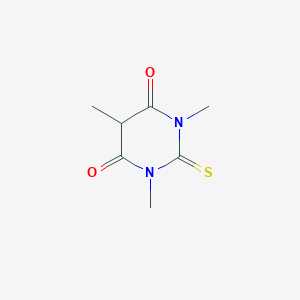
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
oxophosphanium](/img/structure/B14632362.png)
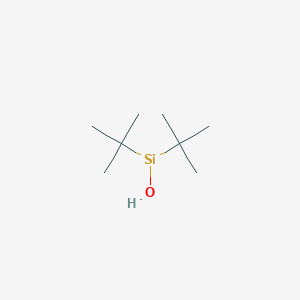
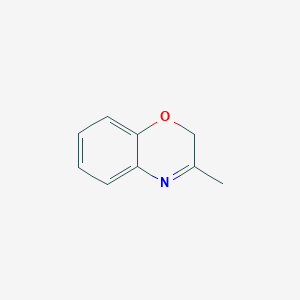
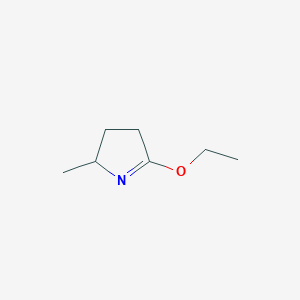
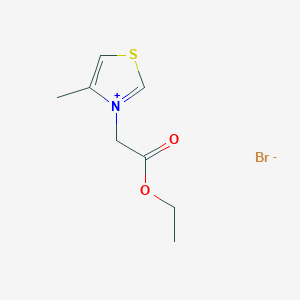
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
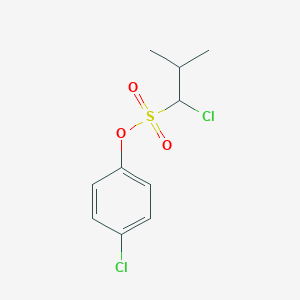
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
